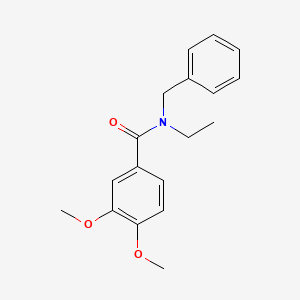
N-benzyl-N-ethyl-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-ethyl-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as benzocaine, a local anesthetic that is commonly used in dental procedures and as a pain reliever in various medical applications. However, the focus of
作用机制
The mechanism of action of N-benzyl-N-ethyl-3,4-dimethoxybenzamide is not fully understood. However, studies have shown that the compound works by inhibiting the activity of enzymes that are involved in various cellular processes. For example, N-benzyl-N-ethyl-3,4-dimethoxybenzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects
N-benzyl-N-ethyl-3,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects on the body. For example, studies have shown that the compound can reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. N-benzyl-N-ethyl-3,4-dimethoxybenzamide has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using N-benzyl-N-ethyl-3,4-dimethoxybenzamide in lab experiments is its relatively low toxicity. The compound has been shown to have low toxicity in animal studies, making it a potentially safe candidate for use in human studies. However, one limitation of using N-benzyl-N-ethyl-3,4-dimethoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-benzyl-N-ethyl-3,4-dimethoxybenzamide. One area of research could focus on the compound's potential as a cancer treatment. Studies could investigate the mechanism of action of the compound in cancer cells and explore its potential use in combination with other cancer treatments.
Another area of research could focus on the compound's anti-inflammatory properties. Studies could investigate the compound's effects on different types of inflammation and explore its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Conclusion
N-benzyl-N-ethyl-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. While the compound is commonly used as a local anesthetic, research has shown that it has potential as a cancer treatment and as an anti-inflammatory agent. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
合成方法
N-benzyl-N-ethyl-3,4-dimethoxybenzamide can be synthesized through a multi-step process that involves the reaction of benzyl chloride with ethyl 3,4-dimethoxybenzoate. The resulting product is then treated with hydrochloric acid to yield N-benzyl-N-ethyl-3,4-dimethoxybenzamide, which can be further purified through recrystallization.
科学研究应用
N-benzyl-N-ethyl-3,4-dimethoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that N-benzyl-N-ethyl-3,4-dimethoxybenzamide can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
Another area of research has focused on the compound's anti-inflammatory properties. Studies have shown that N-benzyl-N-ethyl-3,4-dimethoxybenzamide can reduce inflammation in the body by inhibiting the production of cytokines, which are molecules that promote inflammation.
属性
IUPAC Name |
N-benzyl-N-ethyl-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-19(13-14-8-6-5-7-9-14)18(20)15-10-11-16(21-2)17(12-15)22-3/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNNQJZUDFDXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)



![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5868325.png)
![N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5868332.png)
![2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5868339.png)
![5-{[(3,4-dichlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868345.png)
![N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5868352.png)


